molecular formula C22H20N4O5S B11539240 2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11539240
M. Wt: 452.5 g/mol
InChI Key: PVOLGLIGXBINLU-DHRITJCHSA-N
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Description

2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate: is a fascinating compound with a molecular formula of

C19H18N4O4S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4\text{S}C19​H18​N4​O4​S

and a molecular weight of 398.4 g/mol. Its purity typically reaches 95%.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the use of boron reagents in a Suzuki–Miyaura coupling reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form the desired carbon–carbon bond. Boron reagents play a crucial role in this transformation, allowing for mild and functional group-tolerant conditions .

Reaction Conditions: The reaction conditions for the Suzuki–Miyaura coupling typically involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene). The reaction proceeds under relatively mild temperatures, making it suitable for a wide range of substrates.

Industrial Production Methods: While specific industrial production methods may vary, the principles of Suzuki–Miyaura coupling remain relevant. Large-scale synthesis would likely involve optimization of reaction conditions, scalability, and purification processes.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants (such as KMnO₄), reducing agents (such as NaBH₄), and nucleophiles (such as amines).

Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding thiol or saturated derivatives.

Scientific Research Applications

Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire the development of novel reactions.

Biology and Medicine: In biology and medicine, investigations focus on its potential as a drug candidate. Researchers study its interactions with biological targets, pharmacokinetics, and therapeutic effects.

Industry: The compound’s properties may find applications in materials science, such as organic electronics or functional coatings.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, modulating cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, further research could involve comparing its structure, reactivity, and applications with related molecules.

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(pyridine-4-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H20N4O5S/c1-2-30-18-12-15(5-6-17(18)31-22(29)19-4-3-11-32-19)13-25-26-20(27)14-24-21(28)16-7-9-23-10-8-16/h3-13H,2,14H2,1H3,(H,24,28)(H,26,27)/b25-13+

InChI Key

PVOLGLIGXBINLU-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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